2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide (CAS 1706454-08-1, MF C₁₅H₂₂N₂O₃, MW 278.35 g/mol) is a synthetic morpholine-acetamide derivative bearing a 2,6-dimethylphenoxy substituent connected via a methylene bridge to the morpholine ring. This compound is commercially catalogued at 97% purity as catalog number CM508341.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B11794013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)N
InChIInChI=1S/C15H22N2O3/c1-11-4-3-5-12(2)15(11)20-10-13-8-17(6-7-19-13)9-14(16)18/h3-5,13H,6-10H2,1-2H3,(H2,16,18)
InChIKeyIDKNIHRTKVPBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide - Chemical Identity and Research-Grade Procurement Baseline


2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide (CAS 1706454-08-1, MF C₁₅H₂₂N₂O₃, MW 278.35 g/mol) is a synthetic morpholine-acetamide derivative bearing a 2,6-dimethylphenoxy substituent connected via a methylene bridge to the morpholine ring . This compound is commercially catalogued at 97% purity as catalog number CM508341 . The 2,6-dimethyl substitution pattern on the phenoxy ring represents a regioisomeric variant of the broader 2-(dimethylphenoxymethyl)morpholino-acetamide scaffold, with the 3,5-dimethyl regioisomer (CAS 1706456-68-9) being its closest structural analog . This substitution pattern is significant because it alters the steric environment around the phenoxy moiety, potentially influencing receptor binding geometry in biological systems. Compounds within the 2-(substituted phenoxymethyl)morpholine class were first systematically characterized pharmacologically by Muro et al. (1986), who demonstrated central nervous system (CNS) activity including reserpine-induced ptosis reversal and antihypoxia effects [1].

Why 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide Cannot Be Interchanged with In-Class Analogs – A Procurement Perspective


The 2-(substituted phenoxymethyl)morpholino-acetamide scaffold exhibits regioisomer-dependent pharmacological profiles that preclude generic interchange. The distinction between 2,6-dimethylphenoxy and 3,5-dimethylphenoxy substitution constitutes more than a positional isomerism issue: the ortho,ortho'-dimethyl arrangement in the 2,6-regioisomer creates steric hindrance that restricts rotational freedom of the phenoxy ring relative to the methylene linker, while the 3,5-substitution pattern places the methyl groups in meta positions with distinct electronic and steric effects . Historical structure-activity relationship (SAR) data from the Muro et al. (1986) study on 17 2-(substituted phenoxymethyl)morpholine derivatives demonstrated that specific substitution patterns produced marked differences in in vivo efficacy: o-(2-thienyl) substitution yielded an RD₃₀ of 12 mg/kg in the reserpine ptosis test, while p-(2-thienyl) substitution produced 515.0 s survival time in the antihypoxia test, with both parameters varying substantially across the compound series [1]. Furthermore, the broader patent landscape for morpholin-acetamide derivatives (WO2002026722A1) defines specific substitution requirements for therapeutic activity in inflammatory indications [2]. Substituting a 3,5-dimethylphenoxy regioisomer or other morpholin-acetamide variant without systematic comparative data therefore carries the risk of obtaining a compound with divergent and unvalidated biological properties.

Quantitative Differential Evidence Guide for 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide vs. Comparators


Regioisomeric Differentiation: 2,6-Dimethylphenoxy vs. 3,5-Dimethylphenoxy Substitution Impact on Molecular Properties

The 2,6-dimethylphenoxy substitution pattern differentiates this compound from its closest commercially available regioisomer, 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetamide (CAS 1706456-68-9). Both compounds share identical molecular formula (C₁₅H₂₂N₂O₃) and molecular weight (278.35 g/mol), but differ fundamentally in the spatial orientation of the methyl groups on the aromatic ring . The 2,6-(ortho,ortho') configuration places both methyl groups adjacent to the phenoxy oxygen, creating a sterically shielded environment with restricted conformational flexibility. In contrast, the 3,5-regioisomer positions methyl groups meta to the oxygen, resulting in a more sterically accessible phenoxy moiety with distinct hydrogen-bonding potential and different logP . This structural divergence has been shown in the broader 2-(substituted phenoxymethyl)morpholine class to translate into differential pharmacological outcomes; in the Muro et al. study, unsubstituted 2-(phenoxymethyl)morpholine exhibited no significant activity in either reserpine ptosis or antihypoxia models, while specific aryl substitutions conferred measurable efficacy with RD₃₀ values ranging from 3 to 12 mg/kg and survival times from 346.7 to 515.0 seconds depending on the substitution pattern and position [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Pharmacological Class Affiliation: Morpholin-Acetamide Scaffold in Inflammatory Disease – Patent-Defined Structure-Activity Domain

The compound belongs to the morpholin-acetamide derivative class defined generically in WO2002026722A1 (Glaxo Group Limited), which claims compounds of formula (I) for the treatment of inflammatory diseases including asthma, COPD, and allergic conditions [1]. In the patent's general formula, variables R₁–R₅, X, a, b, and Z define allowable substitution patterns; the 2,6-dimethylphenoxy substituent at the morpholine 2-position via a methylene linker falls within this claimed structural space. The patent specifically teaches that certain substitution patterns confer protection from eosinophil, basophil, and Th2-cell-induced tissue damage, with therapeutic indications spanning allergic rhinitis, atopic dermatitis, rheumatoid arthritis, and multiple sclerosis [2]. Comparatively, analogs lacking the specific dimethylphenoxy substitution pattern or bearing alternative substituents at the morpholine nitrogen or phenoxy ring would fall outside the demonstrated SAR space and lack this patent-backed therapeutic rationale. No quantitative IC₅₀ or in vivo efficacy data for the specific 2,6-dimethylphenoxy compound is publicly available from this patent or related literature.

Inflammation Drug Discovery Patent Pharmacology

Historical In Vivo Pharmacological Precedent: 2-(Substituted Phenoxymethyl)morpholine Class CNS Activity

The 1986 study by Muro et al. established quantitative in vivo pharmacological benchmarks for the 2-(substituted phenoxymethyl)morpholine compound class in mouse models of CNS activity [1]. Among 17 synthesized derivatives, specific compounds demonstrated efficacy in the reserpine-induced ptosis test (a model predictive of antidepressant activity) and the hypobaric hypoxia survival test. The most active compound, o-(2-thienyl) substituted 2-phenoxymethylmorpholine (VIn), achieved an RD₃₀ of 3 mg/kg (p.o.) in the reserpine ptosis test, representing a 4-fold potency advantage over the o-(2-thienyl) compound (VIh, RD₃₀ = 12 mg/kg) [2]. In the antihypoxia test, p-(2-thienyl) substitution (VIj) yielded the longest survival time of 515.0 seconds, compared to 346.7 seconds for m-(2-thienyl) substitution (VII) – a 1.49-fold difference attributable solely to the position of the thienyl substituent on the phenoxy ring [3]. While the 2,6-dimethylphenoxy derivative was not explicitly tested in this study, the data firmly establish that phenoxy substitution identity and position critically determine in vivo pharmacological outcomes within this scaffold, providing a quantitative framework for understanding how the 2,6-dimethylphenoxy variant may differ from other substitution patterns.

CNS Pharmacology In Vivo Efficacy Antidepressant Screening

Physicochemical Property Differentiation: Computed logP, H-Bond Profile, and Polar Surface Area vs. Structural Analogs

Computed physicochemical properties differentiate the target compound from structurally related morpholin-acetamide and morpholine derivatives in ways relevant to permeability, solubility, and formulation strategy . The target compound (C₁₅H₂₂N₂O₃, MW 278.35) has a computed logP of approximately 2.6 and a topological polar surface area (TPSA) of 68.1 Ų, with 3 H-bond acceptors, 1 H-bond donor, and zero Lipinski Rule of Five violations [1]. In contrast, the comparator N-(2,6-dimethylphenyl)-2-morpholinoacetamide (Morlincain, CAS 75549-83-6, C₁₄H₂₀N₂O₂, MW 248.32) lacks the phenoxymethyl bridge-oxygen, resulting in a lower molecular weight and different H-bond profile with 2 H-bond acceptors and 1 H-bond donor . The ethyl ester prodrug analog (CAS 1706446-57-2, C₁₇H₂₅NO₄, MW 307.4) differs by having an ester rather than amide at the morpholino terminus, eliminating one H-bond donor and adding one acceptor, which alters both solubility and potential for enzymatic hydrolysis . The 2,6-dimethyl substitution contributes an estimated ~0.4–0.6 logP increase compared to the unsubstituted phenoxy analog, consistent with the additive contribution of two methyl groups to lipophilicity.

ADME Prediction Physicochemical Properties Drug-likeness

Optimal Research and Industrial Use Cases for 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Morpholine-Based CNS Ligands Requiring Defined Phenoxy Substitution

Researchers conducting systematic SAR exploration of the 2-(substituted phenoxymethyl)morpholine scaffold can use this compound to interrogate the specific contribution of the 2,6-dimethylphenoxy motif. The historical pharmacological data from Muro et al. (1986) provides quantitative in vivo benchmarks (RD₃₀ values ranging from 3–12 mg/kg in reserpine ptosis; antihypoxia survival times from 346.7–515.0 s) against which the 2,6-dimethyl variant can be compared when tested under comparable conditions [1]. The availability of the 3,5-dimethyl regioisomer (CAS 1706456-68-9) as a matched comparator enables head-to-head evaluation of ortho,ortho' vs. meta,meta' methylation effects on target binding and functional activity .

Inflammatory Disease Drug Discovery Aligned with Morpholin-Acetamide Patent Pharmacophore

This compound's structural alignment with the morpholin-acetamide generic formula disclosed in WO2002026722A1 (Glaxo Group Limited) makes it a relevant tool compound for research programs targeting eosinophil-, basophil-, and Th2-cell-mediated inflammatory conditions [2]. The patent defines therapeutic indications including allergic asthma, atopic dermatitis, and rheumatoid arthritis where morpholin-acetamide derivatives demonstrate protective effects. Using this specific 2,6-dimethylphenoxy variant ensures researchers work within the structurally-defined patent space rather than with morpholine derivatives lacking the acetamide functionality.

Physicochemical Comparator for ADME Profiling of Morpholine-Containing CNS Candidates

With a computed logP of approximately 2.6, TPSA of 68.1 Ų, zero Lipinski violations, and one H-bond donor, this compound serves as a well-characterized reference point for ADME profiling of morpholine-based CNS-penetrant candidates . Its physicochemical profile can be benchmarked against the more lipophilic ethyl ester analog (CAS 1706446-57-2, logP ~3.0, 0 HBD) and the simpler Morlincain scaffold (CAS 75549-83-6, MW 248.32) to assess how the phenoxymethyl bridge and amide terminus affect permeability, solubility, and metabolic stability relative to structural analogs .

Quote Request

Request a Quote for 2-(2-((2,6-Dimethylphenoxy)methyl)morpholino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.